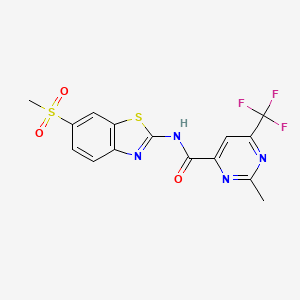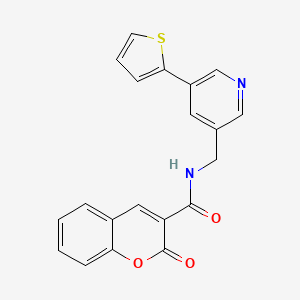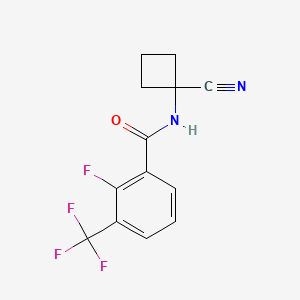
N-(1-氰基环丁基)-2-氟-3-(三氟甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide is a benzamide derivative with potential applications in various fields, including medicinal chemistry and materials science. While the specific compound is not directly discussed in the provided papers, similar benzamide derivatives have been synthesized and studied for their properties and applications. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamides have been synthesized and their solid-state properties were examined using X-ray crystallography, and their solution-phase interactions were studied through UV-Vis and NMR analyses . Another study focused on the synthesis of a benzamide derivative with potential as a potassium channel blocker in epileptic seizures . These studies highlight the interest in benzamide derivatives for their structural and functional diversity.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves acylation reactions, as demonstrated in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides . The process involves direct acylation of aminonitrile precursors. Similarly, the synthesis of N-cyclohexyl-N-(cyclohexylcarbamoyl)-4-(trifluoromethyl)benzamide was achieved by reacting a pyrrolobenzodiazepine dione with 4-(Trifluoromethyl) benzoic acid in the presence of DMF and DCC, leading to a crystalline intermediate salt . These methods suggest that the synthesis of N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide would likely involve similar acylation reactions with appropriate precursors and catalysts.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using various spectroscopic techniques, including FTIR, NMR (1H and 13C), and single-crystal X-ray diffraction analysis . These techniques provide detailed information about the molecular framework and the arrangement of substituents, which are crucial for understanding the compound's reactivity and interactions. The presence of fluorine atoms in the structure can be specifically analyzed using 19F NMR spectroscopy, as seen in the study of ferrocenylmethyl benzene-carboxamide derivatives .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide group and the substituents attached to the benzene ring. The studies provided do not detail specific reactions for N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide, but they do mention the colorimetric sensing of fluoride anions by a benzamide derivative, which involves a deprotonation-enhanced intramolecular charge transfer mechanism . This indicates that the compound could potentially be involved in similar sensing reactions or other chemical processes depending on its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of fluorine atoms, for example, can significantly affect these properties due to their electronegativity and size. The studies mention the solid-state properties of benzamide derivatives and their interactions in the solution phase , as well as the impact of fluoro and trifluoromethyl substituents on biological activity . These properties are essential for the compound's potential applications in biological systems or as materials with specific functionalities.
科学研究应用
抗菌活性
对结构相似的氟和三氟甲基衍生物的研究,例如在 1,2-苯并异噻唑-3(2H)-酮和 2,2'-二硫代双(苯甲酰胺)中发现的那些,已经证明了显着的抗菌特性。这些化合物,包括与 N-(1-氰基环丁基)-2-氟-3-(三氟甲基)苯甲酰胺相关的化合物,对真菌和革兰氏阳性微生物表现出高活性,一些衍生物还对革兰氏阴性菌株表现出活性。从这些研究中提出的构效关系提供了对氟和三氟甲基中的修饰如何影响抗菌功效的见解 (Carmellino 等人,1994)。
合成和药物化学
在药物化学和合成领域,三氟甲酰胺保护的苄胺的邻氟化突出了氟衍生物在开发新的化学实体中的重要性。使用 N-氟-2,4,6-三甲基吡啶三氟甲磺酸盐作为氟源和 NMP 作为促进剂的研究证明了氟衍生物的潜力,包括与 N-(1-氰基环丁基)-2-氟-3-(三氟甲基)苯甲酰胺在结构上相关的那些,在合成具有广泛应用的化合物中药物化学 (Wang 等人,2009)。
抗肿瘤活性
合成苯甲酰胺衍生物的研究,例如 MS-27-275,揭示了通过抑制组蛋白脱乙酰酶 (HDA) 的显着抗肿瘤活性。这些衍生物与 N-(1-氰基环丁基)-2-氟-3-(三氟甲基)苯甲酰胺在功能上相似,已显示出诱导肿瘤细胞系中核组蛋白过度乙酰化、改变细胞周期分布和抑制肿瘤的能力体内生长。这表明结构相关的化合物也可能通过类似的作用机制具有潜在的抗肿瘤特性 (Saito 等人,1999)。
杂环合成
N-苯甲酰 β,β-二氟烯酰胺和 N-苯甲酰氟代烯酰胺在杂环合成中的探索展示了氟原子提供的独特亲电反应性。这些与 N-(1-氰基环丁基)-2-氟-3-(三氟甲基)苯甲酰胺相关的化合物能够合成 2-氟-1,4-苯并恶嗪和 2-氟-1,4-苯并恶氮杂卓-5-酮,展示了氟衍生物在构建复杂杂环系统中的多功能性 (Meiresonne 等人,2015)。
属性
IUPAC Name |
N-(1-cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F4N2O/c14-10-8(3-1-4-9(10)13(15,16)17)11(20)19-12(7-18)5-2-6-12/h1,3-4H,2,5-6H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJBNANQMLLCSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=C(C(=CC=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B3012651.png)
![3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B3012652.png)
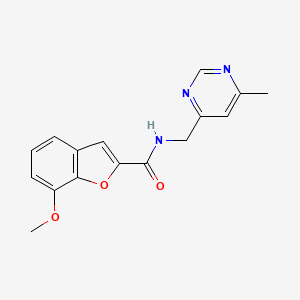
![4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B3012654.png)
![3-[Ethyl(oxolan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B3012656.png)
![N6-cyclopentyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3012657.png)

![ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3012660.png)
![3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B3012661.png)
![(3,4-dimethoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B3012668.png)
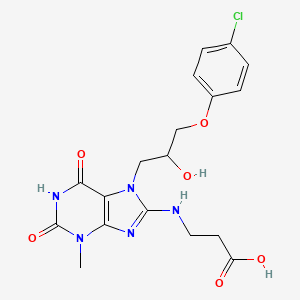
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B3012671.png)
